(2-氯吡啶-3-基)(4-(甲基氨基)哌啶-1-基)甲酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

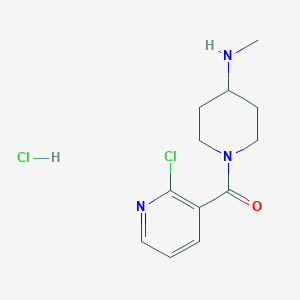

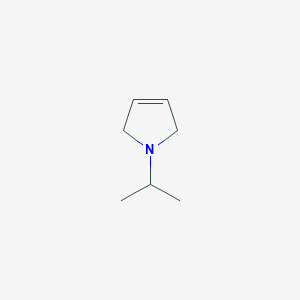

“(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O and a molecular weight of 290.19 . It is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring via a methanone group . The piperidine ring also has a methylamino group attached to it .Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.19 and is stored in an inert atmosphere at 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .科学研究应用

合成和表征: 郑锐(2010)的一项研究重点合成了一种类似的化合物,(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐,使用哌啶-4-羧酸和碳酸乙酯氯代物,收率达到 62.4% (郑锐,2010).

抗菌活性: 帕特尔、阿格拉瓦特和谢赫(2011)合成了新的吡啶衍生物,包括 2-[N-(取代苯并噻唑基)氨基]吡啶-3-基(4-(2-羟乙基)哌嗪-1-基)甲酮,以研究它们的抗菌活性,显示出可变且适度的效果 (N. 帕特尔,S. N. 阿格拉瓦特,& 法亚扎拉姆·M. 谢赫,2011).

晶体结构分析: Revathi 等人(2015)报道了一种具有类似哌啶结构的化合物的晶体结构,提供了对分子排列和开发相关化合物的潜力的见解 (B. Revathi 等人,2015).

分子相互作用研究: 什姆等人(2002)探索了 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺与 CB1 大麻素受体的分子相互作用,提供了与具有哌啶-1-基的化合物相关的受体-配体相互作用的见解 (J. 什姆等人,2002).

热学和光学研究: 卡提克等人(2021)对类似的化合物进行了热、光、蚀刻和结构研究,为理解此类化合物的物理性质提供了基本数据 (C. S. 卡提克等人,2021).

作用机制

Target of Action

The primary target of this compound is LOXL2 . LOXL2, or Lysyl Oxidase-Like 2, is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can potentially affect the structural integrity of tissues and influence various biological processes.

Mode of Action

The compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin. This inhibition disrupts the crosslinking process, leading to changes in the extracellular matrix.

属性

IUPAC Name |

(2-chloropyridin-3-yl)-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c1-14-9-4-7-16(8-5-9)12(17)10-3-2-6-15-11(10)13;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOMJFMXPBNTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)

![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)

![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)

![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)